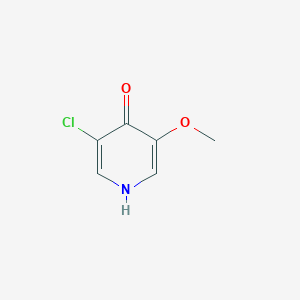

3-Chloro-5-methoxypyridin-4-OL

描述

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis and Research

Pyridine and its derivatives are fundamental building blocks in organic chemistry, with a history stretching back to their initial isolation from coal tar in the 19th century. numberanalytics.com Their importance stems from their unique electronic structure and versatility in a wide range of chemical reactions. numberanalytics.com The presence of the nitrogen atom makes the pyridine ring electron-deficient compared to benzene (B151609), imparting distinct reactivity. algoreducation.comfiveable.me

Pyridine derivatives are ubiquitous across numerous industries. In the pharmaceutical sector, the pyridine motif is a core component of many essential drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com They are also integral to the agrochemical industry, forming the basis for many insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, in materials science, pyridine-based compounds are utilized in the synthesis of functional materials like conducting polymers. numberanalytics.com The versatility of pyridines as solvents, reagents, catalysts, and stable intermediates makes them indispensable tools for synthetic chemists in the creation of complex molecules. numberanalytics.comalgoreducation.comresearchgate.net Their role extends into biochemistry, where pyridine-based structures are found in vital natural molecules such as vitamins B3 and B6 and the coenzyme NAD⁺, which is essential for cellular metabolism. fiveable.mewikipedia.org

Overview of Halogen and Methoxy (B1213986) Substituents in Pyridine Chemistry

The introduction of halogen and methoxy substituents onto a pyridine ring dramatically alters its chemical personality. Halogen atoms are highly valuable in medicinal chemistry and agrochemical design. nih.gov They are electron-withdrawing groups that can influence the acidity of nearby protons and the reactivity of the ring towards nucleophilic or electrophilic attack. The carbon-halogen bond also serves as a versatile synthetic handle, allowing for further molecular diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling. numberanalytics.comnih.gov This "late-stage functionalization" is a powerful strategy for rapidly creating libraries of related compounds for screening purposes. nih.gov

Positioning of 3-Chloro-5-methoxypyridin-4-OL in Current Chemical Literature

A review of current chemical literature indicates that this compound is not an extensively studied compound. While a vast body of research exists for pyridine derivatives in general, and for various halogenated and methoxylated pyridines specifically, dedicated studies focusing on the synthesis, properties, and applications of this compound are not prominent.

However, the literature does provide significant information on structurally related compounds, which allows for informed speculation on the potential characteristics and utility of this compound. For instance, research on related compounds like 3-Chloro-5-methoxypyridine sigmaaldrich.com and 5-Methoxy-pyridin-3-ol sigmaaldrich.com provides a foundation for understanding the influence of the chloro and methoxy groups on the pyridine core. Similarly, studies on other substituted pyridinols offer insights into their potential as intermediates in the synthesis of more complex molecules. The compound can be seen as a hybrid structure, incorporating features from different, more well-documented classes of pyridine derivatives. Its unique substitution pattern—a chlorine atom, a methoxy group, and a hydroxyl group at the 3, 5, and 4 positions, respectively—suggests it could be a valuable, yet currently under-explored, building block in synthetic and medicinal chemistry.

Table 1: Properties of Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Form |

|---|---|---|---|---|

| 3-Chloro-5-methoxypyridine | 95881-83-7 | C₆H₆ClNO | 143.57 | Solid |

| 5-Methoxy-pyridin-3-ol | 109345-94-0 | C₆H₇NO₂ | 125.13 | Solid |

| 4-Chloro-3-methoxypyridine | 96628-70-5 | C₆H₆ClNO | 143.57 | - |

| 3-Chloro-5-methylpyridine | 2762899 (CID) | C₆H₆ClN | 127.57 | - |

| 3-chloro-5-hydroxy-4-methoxybenzaldehyde | n/a | C₈H₇ClO₃ | 186.59 | - |

Data sourced from multiple chemical databases and may not represent a complete dataset. The form of some compounds is not specified in the cited sources. sigmaaldrich.comsigmaaldrich.comchemsynthesis.comnih.gov

Structure

3D Structure

属性

分子式 |

C6H6ClNO2 |

|---|---|

分子量 |

159.57 g/mol |

IUPAC 名称 |

3-chloro-5-methoxy-1H-pyridin-4-one |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-3-8-2-4(7)6(5)9/h2-3H,1H3,(H,8,9) |

InChI 键 |

GOFKFBNMIVVGDC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CNC=C(C1=O)Cl |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 5 Methoxypyridin 4 Ol

Nucleophilic Substitution Reactions

The pyridine (B92270) ring, being inherently electron-deficient due to the electronegative nitrogen atom, is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with good leaving groups like chlorine. The positions ortho and para to the nitrogen are particularly activated for nucleophilic attack. In 3-Chloro-5-methoxypyridin-4-ol, the chloro group at the 3-position is a potential site for such reactions.

Reactivity of the Chloro Group on the Pyridine Ring

The chlorine atom at the C-3 position of the pyridine ring is a key site for nucleophilic substitution. The electron-withdrawing nature of the pyridine nitrogen and the chloro group itself makes the carbon atom to which the chlorine is attached electrophilic and thus susceptible to attack by nucleophiles.

The general reactivity of halopyridines in nucleophilic aromatic substitution with amines is well-established. The reaction typically proceeds via an addition-elimination mechanism, where the amine attacks the carbon bearing the halogen, forming a negatively charged intermediate (a Meisenheimer complex), which then eliminates the halide ion to restore aromaticity. youtube.com The presence of electron-withdrawing groups on the ring enhances the rate of these reactions by stabilizing the anionic intermediate. libretexts.org

To illustrate the outcomes of such reactions on a related system, the following table summarizes the results of the reaction of 5-chloro-3-pyridinol with various lithium amides.

| Amine Nucleophile (Lithium Amide) | Product(s) | Yield (%) | Reference |

| Lithium diisopropylamide (LDA) | 4-(N,N-diisopropylamino)-3-pyridinol | 15 | semanticscholar.org |

| Lithium piperidide | 5-(Piperidino)-3-pyridinol | 85 | semanticscholar.org |

| Lithium morpholide | 5-(Morpholino)-3-pyridinol | 90 | semanticscholar.org |

| Lithium N-methylanilide | 5-(N-Methylanilino)-3-pyridinol | 75 | semanticscholar.org |

Interactive Data Table: You can filter and sort this table by clicking on the headers.

Specific studies on the reaction of this compound with thiol and alkoxide nucleophiles are not extensively documented. However, the general principles of nucleophilic aromatic substitution on chloropyridines suggest that such reactions are feasible. Thiols and their conjugate bases, thiolates, are excellent nucleophiles and are known to displace halides from aromatic rings. masterorganicchemistry.com Similarly, alkoxides can act as nucleophiles, although their basicity can sometimes lead to competing elimination reactions.

In related systems, such as 4-chloropyridine, reactions with nucleophiles like sodium methoxide (B1231860) have been shown to yield the corresponding methoxy-substituted pyridine. youtube.com The reactivity is generally higher for chloro groups at the 2- and 4-positions due to direct resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen. While the 3-position is less activated, substitution can still occur, often requiring more forcing conditions. The reaction of various chloroazines with bisulfide (HS⁻) has also been reported, indicating that sulfur nucleophiles can effectively displace chlorine from such heterocyclic rings. nih.gov

Quantitative data on the rates of nucleophilic aromatic substitution for this compound are not available. However, general trends in SNAr reactivity can be inferred. The rate of reaction is significantly influenced by:

The nature of the leaving group: The C-Cl bond is a common site for nucleophilic attack, with its reactivity being intermediate between C-F (more reactive) and C-Br/C-I (less reactive in SNAr).

The position of the leaving group: As mentioned, leaving groups at the 2- and 4-positions of the pyridine ring are generally more labile than those at the 3-position due to more effective stabilization of the reaction intermediate. youtube.com

The nature of other substituents on the ring: Electron-withdrawing groups enhance the reaction rate, while electron-donating groups retard it. libretexts.org

A multivariate linear regression model has been developed to predict SNAr rates based on computational descriptors, highlighting the importance of the electrophile's LUMO energy and the molecular electrostatic potential at the reaction center. chemrxiv.org Such models could be applied to estimate the reactivity of this compound.

Reactivity of the Hydroxyl Group (Pyridinol Tautomerism)

The hydroxyl group at the 4-position of the pyridine ring introduces the possibility of tautomerism. 4-Hydroxypyridine (B47283) exists in equilibrium with its tautomeric form, 4-pyridone. stackexchange.comnih.gov Spectroscopic and theoretical studies have shown that in polar solvents and in the solid state, the pyridone form is significantly more stable and therefore predominates. stackexchange.comnih.gov

This tautomeric equilibrium has profound implications for the reactivity of the molecule. The predominant 4-pyridone form behaves more like an amide than a phenol (B47542). The nitrogen atom is part of a conjugated system, and the oxygen atom bears significant negative charge density. The reactivity of this tautomer will be different from the hydroxypyridine form. For instance, reactions that typically occur at a phenolic hydroxyl group, such as etherification, may be less favorable. Instead, the nitrogen atom of the pyridone may exhibit nucleophilic character under certain conditions.

The position of the tautomeric equilibrium is influenced by the solvent and the presence of other substituents on the ring. semanticscholar.orgresearchgate.net For this compound, the electron-withdrawing chloro group and the electron-donating methoxy (B1213986) group will modulate the electronic properties of the ring and could influence the relative stability of the pyridinol and pyridone tautomers.

Influence of the Methoxy Group on Ring Activation/Deactivation

For a nucleophilic attack at the 3-position (displacement of the chloro group), the methoxy group at the 5-position (meta to the reaction site) will primarily exert its inductive effect. The electron-withdrawing inductive effect of the methoxy group would be expected to slightly activate the ring towards nucleophilic attack by helping to stabilize the negative charge in the Meisenheimer intermediate.

Conversely, in electrophilic aromatic substitution reactions, the strong electron-donating resonance effect of the methoxy group would activate the ring, directing incoming electrophiles to the ortho and para positions. However, for nucleophilic substitution, its role is more nuanced. In some cases, methoxy groups have been observed to behave similarly to electron-withdrawing groups in nucleophilic aromatic substitution reactions proceeding through a benzyne (B1209423) mechanism, where only inductive effects are significant. stackexchange.com

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the strongly activating hydroxyl (-OH) and methoxy (-OCH3) groups at positions 4 and 5, respectively, enhances the electron density of the ring, making electrophilic attack more feasible. These groups direct incoming electrophiles primarily to the ortho and para positions. In the case of this compound, the positions ortho to the activating hydroxyl group are C3 and C5, and the position para is C2. The C3 and C5 positions are already substituted. Therefore, electrophilic attack is anticipated to occur at the C2 and C6 positions.

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the behavior of similar compounds provides valuable insights. For instance, the formation of pyridine N-oxides is a common strategy to activate the pyridine ring for electrophilic substitution, particularly at the 4-position. quimicaorganica.org The N-oxide form of this compound would likely facilitate electrophilic attack at the C2 and C6 positions.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target either the substituent groups or the pyridine ring itself.

Oxidation of the Pyridinol Hydroxyl Group

4-Hydroxypyridines exist in tautomeric equilibrium with their corresponding pyridone forms. chemtube3d.comwikipedia.org For this compound, this equilibrium would involve pyridin-4(1H)-one. The oxidation of the pyridinol hydroxyl group is not a straightforward process as pyridinols are already in a relatively oxidized state. However, the oxidation of related dihydropyridine (B1217469) derivatives to their corresponding pyridine forms is a well-established transformation and can be achieved using various oxidizing agents. wum.edu.pkjcbsc.org The initial step in the biological degradation of 4-hydroxypyridine involves hydroxylation to 3,4-dihydroxypyridine, followed by ring cleavage. nih.gov This suggests that under specific enzymatic or chemical conditions, further oxidation of the pyridine ring system is possible.

Reduction of the Chloro Substituent

The chloro substituent on the pyridine ring can be removed via reduction. Catalytic hydrogenation is a common method for the reduction of aryl halides. For instance, 2,3,6-trichloropyridine (B1294687) can be selectively hydrogenated to 3-chloropyridine. google.comguidechem.comgoogle.com It is therefore plausible that the chloro group in this compound can be reduced to yield 5-methoxypyridin-4-ol using a suitable catalyst, such as palladium on carbon, and a hydrogen source.

Investigations into Rearrangement Reactions and Aryne Intermediates

The reaction of halopyridines with strong bases can lead to the formation of highly reactive pyridyne intermediates, which can then undergo various rearrangement and substitution reactions. The formation of a 3,4-pyridyne from a 3-halopyridine derivative is a known process. wikipedia.org

A study on the reaction of 5-chloro-3-pyridinol and 5-chloro-3-methoxypyridine with various lithium amides demonstrated the formation of aminated products. researchgate.netresearchgate.netresearchgate.net The reaction is proposed to proceed through a 3,4-pyridyne intermediate. In most cases, the amino group adds to the C5 position, but with certain amines, the C4-aminated product is predominantly formed. researchgate.netresearchgate.netresearchgate.net This regioselectivity is influenced by the nature of the nucleophile and the substituents on the pyridine ring. nih.gov

Given these findings, it is highly probable that this compound, upon treatment with a strong base, can form a 3,4-pyridyne intermediate. The subsequent nucleophilic attack on this intermediate would lead to substituted pyridinol derivatives. The regioselectivity of this addition would be an interesting subject for investigation, influenced by the electronic effects of the methoxy and hydroxyl groups. The generation of pyridynes from silyltriflate precursors under mild fluoride-based conditions has also been reported as an efficient method. nih.gov

Mechanistic Studies of Reaction Pathways

The elucidation of reaction mechanisms is crucial for understanding and predicting the chemical behavior of this compound.

Elucidation of Reaction Intermediates

The formation of pyridyne intermediates in the reactions of chloropyridinols with strong bases is a key mechanistic feature. The structure and reactivity of these transient species can be investigated using various spectroscopic techniques. For instance, infrared (IR) spectroscopy can be used to detect the characteristic acetylenic bond of the pyridyne. wikipedia.org The trapping of these intermediates with different nucleophiles and the analysis of the resulting product distribution provide indirect evidence for their formation and regiochemical preferences. nih.govrsc.orgnih.gov The use of computational methods, such as Density Functional Theory (DFT), can also provide insights into the structure and stability of these intermediates and the transition states involved in their formation and subsequent reactions. nih.gov

In-Depth Analysis of this compound Reveals Scant Kinetic and Thermodynamic Data

This review, which focused on sourcing detailed research findings to construct a scientifically accurate profile of this compound, could not identify any specific studies presenting kinetic data, such as rate constants, activation energies, or reaction orders, for reactions involving this particular molecule. Similarly, thermodynamic parameters, including enthalpy, entropy, and Gibbs free energy changes for its transformations, remain largely uncharacterized in the public domain.

The absence of this specific data prevents the creation of a detailed analysis under the sub-heading "Kinetic and Thermodynamic Parameters of Transformations." Consequently, the generation of data tables, as initially intended for this article, is not feasible based on the currently available scientific literature.

While general principles of chemical reactivity of substituted pyridinols can be inferred, a specific, data-driven discussion on the kinetic and thermodynamic aspects of this compound's reactions cannot be provided at this time. Further empirical research is required to establish these fundamental chemical properties.

Structural Modifications and Derivatization of 3 Chloro 5 Methoxypyridin 4 Ol Analogues

Variation of Halogenation Pattern

The identity of the halogen at the 3-position of the 5-methoxypyridin-4-ol ring significantly influences the molecule's electronic and steric characteristics. The replacement of chlorine with heavier halogens like bromine and iodine can be achieved through targeted synthetic strategies.

Synthesis and Reactivity of Brominated and Iodinated Pyridinol Analogues

The synthesis of 3-bromo- (B131339) and 3-iodo-5-methoxypyridin-4-ol analogues typically starts from a suitably substituted pyridine (B92270) precursor. For instance, the synthesis of 3-bromo-5-methoxypyridine (B189597) can be accomplished via the reaction of 3,5-dibromopyridine (B18299) with sodium methoxide (B1231860). chemicalbook.com This intermediate can then potentially be converted to the corresponding 4-ol derivative through methods such as hydroxylation. A plausible route for the synthesis of the 4-hydroxy functionality involves the photochemical valence isomerization of the corresponding pyridine N-oxide, a method that has been shown to be effective for the C3 hydroxylation of various pyridine derivatives. acs.org

The synthesis of the iodinated analogue can be approached through methods like the diazotization of a corresponding aminopyridine, followed by treatment with an iodide salt. google.com For example, 3,5-dibromo-4-aminopyridine can be converted to 3,5-dibromo-4-iodopyridine. google.com Subsequent selective methoxylation at the 5-position would be required to yield the desired 3-iodo-5-methoxypyridine (B1358553) precursor, which could then be converted to the 4-ol.

The reactivity of these halogenated pyridinols is intrinsically linked to the nature of the carbon-halogen bond. The C-I bond is weaker and more susceptible to cleavage than the C-Br and C-Cl bonds, making the iodinated analogues valuable substrates for cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce further diversity at the 3-position.

Table 1: Proposed Synthetic Strategies for Halogenated 5-Methoxypyridin-4-OL Analogues

| Target Compound | Starting Material | Key Reaction Steps |

| 3-Bromo-5-methoxypyridin-4-ol | 3,5-Dibromopyridine | 1. Nucleophilic aromatic substitution with sodium methoxide. chemicalbook.com 2. N-oxidation followed by photochemical rearrangement. |

| 3-Iodo-5-methoxypyridin-4-ol | 3,5-Dihalo-4-aminopyridine | 1. Diazotization followed by iodination. 2. Selective methoxylation. 3. Hydroxylation at C4. |

Effect of Halogen Identity on Electronic and Steric Properties

The identity of the halogen atom at the 3-position exerts a profound influence on the electronic and steric properties of the pyridinol ring. pharmaexcipients.com Halogens are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+M). The balance of these effects varies down the group.

Electronic Effects: The electronegativity decreases from chlorine to iodine, leading to a decrease in the inductive electron-withdrawing effect. Chlorine is more electron-withdrawing than bromine, which is more so than iodine. This variation in electronic character can affect the pKa of the pyridinol hydroxyl group and the nucleophilicity of the pyridine nitrogen.

Steric Effects: The atomic radius and van der Waals radius increase significantly from chlorine to iodine. This increase in steric bulk can influence the conformation of the molecule and its ability to interact with biological targets or other molecules. The larger size of bromine and iodine compared to chlorine can introduce steric hindrance that may affect reaction rates and equilibria. rsc.org

Table 2: Comparison of Halogen Properties

| Halogen | Electronegativity (Pauling Scale) pharmaexcipients.com | van der Waals Radius (Å) pharmaexcipients.com |

| Chlorine (Cl) | 3.16 | 1.75 |

| Bromine (Br) | 2.96 | 1.85 |

| Iodine (I) | 2.66 | 1.98 |

Modification of Alkoxy Substituents

The alkoxy group at the 5-position is another key site for structural modification, allowing for the exploration of how changes in its size and nature affect the molecule's properties.

Synthesis of Ethoxy, Propoxy, and Other Alkoxy Pyridinol Derivatives

The synthesis of ethoxy, propoxy, and other higher alkoxy derivatives of 3-chloro-pyridin-4-ol can be achieved by adapting the synthesis of the methoxy (B1213986) analogue. A common strategy involves the nucleophilic aromatic substitution of a suitable dihalopyridine precursor with the desired alkoxide. For example, reacting 3,5-dichloropyridine (B137275) or 3-chloro-5-bromopyridine with sodium ethoxide or sodium propoxide would yield the corresponding 3-chloro-5-alkoxypyridine. Subsequent introduction of the hydroxyl group at the 4-position, for instance through oxidation or other functional group manipulations, would lead to the desired products.

Table 3: General Synthesis of 3-Chloro-5-alkoxypyridin-4-ols

| Alkoxy Group | Alkoxide Reagent | Proposed Precursor |

| Ethoxy | Sodium Ethoxide | 3,5-Dichloropyridine |

| Propoxy | Sodium Propoxide | 3,5-Dichloropyridine |

| Isopropoxy | Sodium Isopropoxide | 3,5-Dichloropyridine |

Influence of Alkoxy Chain Length on Reactivity and Molecular Interactions

The length and branching of the alkoxy chain can have a significant impact on the reactivity and intermolecular interactions of the pyridinol derivative.

Reactivity: The electronic effect of different alkoxy groups (methoxy, ethoxy, propoxy) is generally similar, as they are all electron-donating through resonance. However, the steric bulk increases with chain length and branching. This can influence the accessibility of adjacent functional groups, potentially hindering reactions at the 4-hydroxyl group or the pyridine nitrogen. The participation of the alkoxy group in certain reactions has been observed to influence stereoselectivity. nih.gov

Molecular Interactions: The nature of the alkoxy group plays a crucial role in determining the molecule's lipophilicity and its ability to engage in van der Waals interactions. Longer, more flexible alkyl chains can enhance solubility in nonpolar solvents and may lead to different crystal packing arrangements or interactions with hydrophobic pockets in biological macromolecules. The presence of the lone pairs of electrons on the oxygen atom can also contribute to mesophase stability in liquid crystals. mdpi.com

Derivatization of the Pyridinol Hydroxyl Group

The hydroxyl group of 3-chloro-5-methoxypyridin-4-ol is a prime site for derivatization, enabling the synthesis of a wide range of esters and ethers with potentially altered properties. Such derivatization is a common strategy to enhance the analytical detection of hydroxyl-containing compounds. mdpi.comsigmaaldrich.com

Common derivatization reactions for hydroxyl groups include esterification and etherification.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC). This introduces an acyl group, which can be varied to modify properties such as stability and lipophilicity.

Etherification: Ether derivatives can be prepared via Williamson ether synthesis, where the pyridinol is first deprotonated with a suitable base to form the corresponding alkoxide, which is then reacted with an alkyl halide. This allows for the introduction of a variety of alkyl or aryl groups.

The introduction of these functional groups can significantly impact the molecule's chemical and physical properties, including its solubility, stability, and ability to participate in hydrogen bonding.

Table 4: Common Derivatization Reactions for the Pyridinol Hydroxyl Group

| Reaction Type | Reagent | Resulting Functional Group |

| Esterification | Acetyl Chloride | Acetate Ester |

| Esterification | Benzoic Anhydride | Benzoate Ester |

| Etherification | Methyl Iodide | Methyl Ether |

| Etherification | Benzyl (B1604629) Bromide | Benzyl Ether |

Esterification and Etherification Reactions

The hydroxyl group at the 4-position of this compound is a prime site for esterification and etherification reactions. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functional moieties that can alter the molecule's physicochemical properties.

Esterification of pyridin-4-ol analogues can be achieved through various methods. Standard procedures involve the reaction of the pyridinol with carboxylic acids, acid chlorides, or acid anhydrides. For instance, the reaction of a pyridin-4-ol with a carboxylic acid can be facilitated by a dehydrating agent or by using a catalyst such as a strong acid. A general method for preparing esters of pyridine carboxylic acids involves reacting the acid with an alkanol in the presence of an inert, water-immiscible organic solvent and a lower alkyl sulfonic acid catalyst. nih.gov This approach, which utilizes azeotropic removal of water, can be adapted for the esterification of the hydroxyl group of this compound.

Furthermore, the synthesis of phosphate (B84403) and sulfonate esters represents an important class of derivatization. Phosphate esters can be synthesized by reacting the alcohol with a suitable phosphorylating agent. organic-chemistry.org Similarly, sulfonate esters, such as tosylates and mesylates, are readily prepared by treating the pyridinol with the corresponding sulfonyl chloride in the presence of a base. taylorfrancis.comnih.gov These sulfonate esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions to introduce a wide range of functionalities. taylorfrancis.com

| Reaction Type | Reagents | Product Type | Reference |

| Carboxylic Esterification | Carboxylic Acid/Acid Chloride/Anhydride | Carboxylate Ester | nih.gov |

| Phosphorylation | Phosphorylating Agent | Phosphate Ester | organic-chemistry.org |

| Sulfonylation | Sulfonyl Chloride (e.g., TsCl, MsCl) | Sulfonate Ester | taylorfrancis.comnih.gov |

Etherification of the 4-hydroxyl group can be accomplished through Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to avoid side reactions, especially considering the presence of the reactive chloro substituent on the pyridine ring.

Formation of Other Oxygen-Containing Functionalities

Beyond simple esters and ethers, the this compound scaffold can be modified to incorporate other oxygen-containing functionalities. These transformations can lead to the synthesis of novel heterocyclic systems with potentially interesting biological activities.

For example, the pyridin-4-ol moiety can exist in tautomeric equilibrium with its corresponding pyridin-4-one form. This keto-enol tautomerism can influence the reactivity of the molecule. nih.gov The pyridin-4-one tautomer possesses a carbonyl group that can participate in various reactions.

While direct conversion of the 4-hydroxyl group into other oxygen-containing functionalities on this specific scaffold is not extensively documented, analogous reactions on related pyridine derivatives suggest potential synthetic routes. For instance, oxidation of the pyridine ring is a known transformation, although it typically requires specific reagents to control the regioselectivity and avoid degradation of the molecule.

Introduction of Additional Functionalities on the Pyridine Ring

The pyridine ring of this compound analogues is susceptible to the introduction of additional functional groups, which can significantly expand the chemical space accessible from this starting material. Electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling methodologies, can be employed for this purpose.

Nitration is a common method for introducing a nitro group onto an aromatic ring. The nitration of substituted pyridines can be achieved using a mixture of nitric acid and sulfuric acid. For example, 3-chloro-5-methoxy-2,6-dinitropyridine (B3033644) has been synthesized from a dichloropyridine precursor via nitration. nih.govgoogle.com The position of nitration on the this compound ring would be directed by the existing substituents. The synthesis of 2-chloro-5-nitropyridine (B43025) is an important industrial process, highlighting the utility of nitrated pyridine derivatives. researchgate.net

Amination of the pyridine ring can also be achieved. For instance, the reaction of 2,3-dichloro-5-nitro-1,4-naphthoquinone (B1587128) with amines leads to the formation of amino-substituted products. researchgate.net While a direct amination of this compound is not explicitly described, related reactions on chloropyridines suggest that nucleophilic aromatic substitution of the chlorine atom with an amine is a feasible approach, potentially catalyzed by a metal.

Palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds onto the pyridine ring. The chloro substituent at the 3-position can serve as a handle for reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide variety of aryl, vinyl, and alkynyl groups, respectively. The use of functionalized pyridine ligands in palladium(II) complexes has been shown to influence their catalytic activity in such cross-coupling reactions. For example, 3-chloro-2-iodo-5-methoxypyridine (B12968216) is a useful intermediate in Suzuki-Miyaura cross-coupling reactions. wikipedia.org

| Functional Group | Method | Potential Reagents | Reference |

| Nitro (-NO₂) | Electrophilic Nitration | HNO₃/H₂SO₄ | nih.govgoogle.comresearchgate.net |

| Amino (-NH₂) | Nucleophilic Aromatic Substitution | Amines, Metal Catalyst | researchgate.net |

| Aryl/Vinyl/Alkynyl | Palladium-Catalyzed Cross-Coupling | Boronic acids, Alkenes, Alkynes | wikipedia.org |

Coordination Chemistry and Ligand Design

The structural features of this compound and its derivatives make them promising candidates for the design of ligands for transition metal complexes. The pyridine nitrogen atom and the oxygen atom of the hydroxyl or methoxy group can act as donor atoms, enabling the molecule to coordinate to metal centers.

Potential as Ligands for Transition Metal Complexes

Pyridine and its derivatives are well-established ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govresearchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal ion, forming a coordinate bond. The electronic properties of the pyridine ligand can be tuned by the substituents on the ring. In the case of this compound, the electron-withdrawing chloro group and the electron-donating methoxy and hydroxyl groups would collectively influence the Lewis basicity of the pyridine nitrogen and, consequently, the stability and reactivity of the resulting metal complexes.

The hydroxyl group at the 4-position can also participate in coordination, either in its protonated form or, more commonly, after deprotonation to form a pyridinolate ligand. Hydroxypyridinones are known to be excellent chelating agents for hard metal ions. nih.gov The coordination of pyridine-N-oxides to transition metals is also a well-studied area. jscimedcentral.com

The synthesis of transition metal complexes with pyridine-based ligands can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The geometry of the resulting complex, which can be, for example, square planar, tetrahedral, or octahedral, depends on the metal ion, its oxidation state, and the stoichiometry of the ligands. researchgate.netrsc.org X-ray crystallography is a powerful technique for determining the precise structure of these complexes. researchgate.netacs.org

Chelation Effects and Coordination Modes

The presence of both a nitrogen and an oxygen donor atom in this compound raises the possibility of chelation, where the ligand binds to the metal ion through both donor atoms to form a stable ring structure. The relative positions of the nitrogen and oxygen atoms will determine the size and stability of the chelate ring.

In this compound, the hydroxyl group is at the 4-position relative to the ring nitrogen. While direct chelation involving the ring nitrogen and the 4-hydroxy group to a single metal center is sterically unlikely, this ligand could act as a bridging ligand between two metal centers.

However, derivatives of this compound could be designed to be effective chelating agents. For example, introduction of a substituent with a donor atom at the 2- or 6-position of the pyridine ring could create a bidentate or tridentate ligand capable of forming stable chelate rings with a metal ion. The coordination of pyrazolones containing a pyridine ring has been shown to exhibit different chelating modes (N,N- vs N,O-chelation) depending on the substituents. nih.gov Ligands based on pyridine and pyrimidine (B1678525) have been used to prepare new platinum(II) compounds with chelating properties. researchgate.net The 1,2,4-triazole (B32235) moiety can also be incorporated into pyridine-based ligands to create versatile chelating and bridging systems.

The coordination mode of such ligands can significantly impact the properties and reactivity of the resulting metal complexes. Understanding the interplay between the electronic and steric effects of the substituents on the pyridine ring is crucial for the rational design of ligands with specific coordination properties and for the development of new metal-based catalysts and materials.

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties. For this compound, these methods provide a foundational understanding of its geometry and electronic landscape.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a widely used method for predicting the structural and electronic properties of molecules due to its balance of accuracy and computational efficiency. DFT calculations are employed to optimize the geometry of this compound, predicting key structural parameters. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a reliable description of the molecule's electronic structure.

Theoretical vibrational analysis, also performed using DFT, can predict the infrared and Raman spectra of the molecule. While directly observed experimental data for this compound is not available in the cited literature, studies on analogous compounds like 3-chloro-5-methoxyphenol (B1581831) demonstrate that DFT calculations can achieve good correlation with experimental vibrational frequencies after applying appropriate scaling factors. ijrte.org For instance, in related phenol (B47542) derivatives, the calculated O-H stretching vibrations are typically found in the range of 3200-3550 cm⁻¹, and C-Cl stretching modes are often observed between 550 and 850 cm⁻¹. ijrte.org

Table 1: Predicted Bond Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| C-O (methoxy) Bond Length (Å) | Data not available |

| C-O (hydroxyl) Bond Length (Å) | Data not available |

| C-N Bond Length (Å) | Data not available |

| C-C Bond Length (Å) | Data not available |

| C-Cl-C Bond Angle (°) | Data not available |

| C-O-C Bond Angle (°) | Data not available |

| C-N-C Bond Angle (°) | Data not available |

Ab initio Methods for Electronic Structure Determination

Ab initio methods, such as Hartree-Fock (HF), offer a different theoretical approach to understanding electronic structure. These methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, ab initio calculations can provide valuable benchmarks for electronic properties. For complex molecules, these methods can be instrumental in refining the understanding of electron distribution and molecular orbital energies.

Conformational Analysis and Tautomerism Studies

The flexibility of the methoxy group and the potential for tautomerism involving the hydroxyl group and the pyridine ring nitrogen make conformational analysis a crucial aspect of understanding this compound. Theoretical calculations can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Pyridin-4-ol derivatives can exist in equilibrium with their pyridone tautomers. Quantum chemical calculations are essential for determining the relative stabilities of these tautomeric forms. By calculating the total electronic energies of the different tautomers, it is possible to predict the predominant form in various environments.

Electronic Property Characterization

The electronic properties of a molecule govern its reactivity and intermolecular interactions. Computational methods provide detailed insights into the charge distribution and frontier molecular orbitals of this compound.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, based on the distribution of electrons as calculated by quantum chemistry methods. This analysis helps in understanding the electrostatic potential of the molecule and identifying sites susceptible to electrophilic or nucleophilic attack. The analysis provides a numerical representation of the electron-donating or electron-withdrawing effects of the chloro, methoxy, and hydroxyl substituents on the pyridine ring.

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Predicted Mulliken Charge (e) |

|---|---|

| Cl | Data not available |

| O (methoxy) | Data not available |

| O (hydroxyl) | Data not available |

| N | Data not available |

| C (ring) | Data not available |

| H (hydroxyl) | Data not available |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, while a small energy gap suggests that the molecule is more reactive. The spatial distribution of the HOMO and LUMO can also predict the most likely sites for electrophilic and nucleophilic attack.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Computational and Theoretical Insights into this compound

The study of this compound through computational chemistry provides a deeper understanding of its electronic structure, reactivity, and intermolecular interactions. Theoretical methods are invaluable in elucidating properties that can be challenging to probe experimentally. This article explores the computational characterization of this molecule, focusing on its natural bond orbital analysis, reaction mechanisms, and non-covalent interactions.

Advanced Spectroscopic Characterization and Structural Analysis

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular structure of a compound.

An analysis of the Fourier-Transform Infrared (FTIR) and Raman spectra of 3-Chloro-5-methoxypyridin-4-ol would be expected to reveal characteristic absorption and scattering bands corresponding to the vibrational modes of its constituent functional groups. Key expected vibrations would include:

O-H stretching: A broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

C-H stretching: Bands corresponding to the aromatic C-H bonds on the pyridine (B92270) ring and the methyl C-H bonds of the methoxy (B1213986) group.

C=C and C=N stretching: Vibrations within the pyridine ring.

C-O stretching: Bands associated with the methoxy group and the phenolic C-O bond.

C-Cl stretching: A characteristic vibration in the lower frequency region of the spectrum.

A data table, such as the one below, would typically be populated with experimentally observed and/or theoretically calculated vibrational frequencies and their corresponding assignments.

Interactive Data Table: Hypothetical Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| O-H stretch | Data not available | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available | Data not available |

| Methyl C-H stretch | Data not available | Data not available | Data not available |

| C=C/C=N ring stretch | Data not available | Data not available | Data not available |

| C-O (methoxy) stretch | Data not available | Data not available | Data not available |

| C-Cl stretch | Data not available | Data not available | Data not available |

No experimental or computational data is available to populate this table.

The presence of the methoxy and hydroxyl groups raises the possibility of different conformational isomers (conformers) for this compound, arising from rotation around the C-O bonds. A detailed analysis of the vibrational spectra, potentially aided by computational modeling, could provide insights into the most stable conformation in the solid state or in solution. However, no such conformational studies have been reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is indispensable for determining the precise connectivity and electronic environment of atoms within a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the methoxy group. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the chloro, methoxy, and hydroxyl substituents. Coupling constants (J) between adjacent protons would help to establish their relative positions on the ring.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule, including the carbons of the pyridine ring and the methoxy group.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring H | Data not available | - |

| Methoxy H | Data not available | - |

| Pyridine Ring C | - | Data not available |

| Methoxy C | - | Data not available |

No experimental or predicted NMR data is available for this compound.

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unequivocally assigning the proton and carbon signals and confirming the substitution pattern on the pyridine ring, thereby ensuring the regiochemical purity of the compound. At present, no such 2D-NMR analysis has been published.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is the definitive method for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₆H₆ClNO₂), HRMS would be expected to provide a highly accurate mass measurement of the molecular ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable, further corroborating the presence of a chlorine atom in the molecule. However, specific HRMS data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

A crystallographic study would reveal the packing arrangement of the molecules, which is governed by various intermolecular forces. It is anticipated that hydrogen bonding would be a dominant interaction, likely involving the hydroxyl group (-OH) as a donor and the pyridinic nitrogen and/or the methoxy oxygen as acceptors. The presence of the chlorine atom also introduces the possibility of halogen bonding. A comprehensive analysis would map out these and other weaker interactions, such as van der Waals forces, to provide a complete picture of the crystal's supramolecular architecture.

Bond Lengths, Bond Angles, and Dihedral Angles

Precise measurements of the intramolecular geometry would be obtained from a refined crystal structure. This data is crucial for understanding the electronic and steric effects of the chloro, methoxy, and hydroxyl substituents on the pyridine ring. A detailed table of these parameters would be a key outcome of such a study.

Interactive Data Table: Hypothetical Bond Lengths, Bond Angles, and Dihedral Angles for this compound

| Measurement Type | Atoms Involved | Expected Value |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-O (hydroxyl) | ~1.36 Å |

| Bond Angle | C-N-C | ~117° |

| Bond Angle | C-C-Cl | ~120° |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Dihedral Angle | C-C-O-C (methoxy) | Variable |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar structures. Actual experimental data is required for a definitive analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems and the presence of chromophores within the molecule. For this compound, the pyridine ring and its substituents constitute the chromophoric system. The spectrum would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The solvent used for analysis can influence the position and intensity of these bands.

Interactive Data Table: Expected Electronic Transitions for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~270-290 nm | π → π | Pyridine Ring |

| ~300-330 nm | n → π | Pyridine Ring/Substituents |

Note: The absorption maxima in this table are estimates based on similar pyridine derivatives. Experimental verification is necessary.

Applications in Organic Synthesis and Materials Science

Development of Novel Synthetic Reagents and Catalysts

No information exists in the literature regarding the development of new reagents or catalysts derived from this compound.

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Its contribution to chemical library synthesis or diversity-oriented synthesis has not been documented in scientific papers or patents.

Potential Applications in Advanced Organic Materials

Development of Chromophores: There is no evidence or research to suggest its use or potential in the development of chromophores for advanced organic materials.

Due to the absence of research findings, no data tables or detailed discussions on the specified applications can be generated.

Exploration in Non-Linear Optical (NLO) Materials

The investigation into the NLO properties of pyridine (B92270) derivatives is often centered around creating what is known as a "push-pull" system. This arrangement involves attaching both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) to a π-conjugated system, such as the pyridine ring. This configuration can lead to a significant intramolecular charge transfer (ICT) upon excitation by an intense light source, which is a key factor for a large second-order NLO response, often quantified by the first hyperpolarizability (β).

In the case of 3-Chloro-5-methoxypyridin-4-ol, the substituents—a chloro group, a methoxy (B1213986) group, and a hydroxyl group—play crucial roles in determining its potential NLO properties.

Chloro Group (Cl): Typically acts as an electron-withdrawing group through the inductive effect.

Methoxy Group (OCH₃): Generally functions as an electron-donating group through resonance.

Hydroxyl Group (OH): Can act as an electron-donating group and also has the capacity to form intramolecular hydrogen bonds.

The specific arrangement of these groups on the pyridin-4-ol core is critical. The interplay between the electron-donating methoxy and hydroxyl groups and the electron-withdrawing chloro group can establish the push-pull character necessary for NLO activity.

Detailed Research Findings

Theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for predicting the NLO response of molecules. nih.gov These studies can calculate the static hyperpolarizability, which provides a measure of the intrinsic NLO activity of a molecule. For pyridine derivatives, research has shown that the magnitude of the hyperpolarizability is strongly dependent on the nature and position of the substituents. nih.govresearchgate.net

For instance, studies on other "push-pull" tetrazoles have demonstrated a strong correlation between the calculated hyperpolarizability (β_tot) and experimentally measured values (β_HRS) using the hyper-Rayleigh scattering (HRS) technique. unizar.es This underscores the predictive power of computational methods in this field.

Furthermore, the electronic properties of substituted pyridines are well-documented to be tunable. A study on NNN pincer-type ligands with various substituents on the 4-position of the pyridine ring highlighted how different functional groups alter the electronic nature of the molecule. acs.org This principle of substituent-driven tuning is central to the design of NLO materials.

Interactive Data Table: Predicted Influence of Substituents on NLO Properties

To illustrate the expected contributions of the substituents in this compound to its NLO properties, the following table summarizes their general electronic effects.

| Substituent | Position | Typical Electronic Effect | Expected Impact on NLO Properties |

| Chloro | 3 | Electron-withdrawing (Inductive) | Enhances the "pull" aspect of the push-pull system. |

| Methoxy | 5 | Electron-donating (Resonance) | Contributes to the "push" aspect of the push-pull system. |

| Hydroxyl | 4 | Electron-donating, H-bond donor | Enhances the "push" aspect and can promote planarity via hydrogen bonding. |

The combination of these groups is anticipated to create a molecule with a significant dipole moment and a large first hyperpolarizability, making it a candidate for further investigation as a second-order NLO material. The synergistic effect of the electron-donating and electron-withdrawing groups, coupled with the potential for conformational rigidity through hydrogen bonding, provides a strong rationale for its exploration in the field of non-linear optics.

Future Research Directions and Emerging Avenues

Discovery of Unprecedented Synthetic Routes and Methodologies

The development of novel, efficient, and modular synthetic strategies is paramount for accessing a diverse range of functionalized pyridin-4-ols, including 3-Chloro-5-methoxypyridin-4-ol and its derivatives. Future research is expected to move beyond traditional multi-step syntheses and focus on innovative one-pot and cascade reactions.

A promising direction lies in the exploration of cascade reactions that enable the rapid construction of highly substituted pyridines from simple, readily available starting materials. For instance, a recently developed method involves a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. organic-chemistry.orgnih.gov This reaction proceeds through a 3-azatriene intermediate, which then undergoes electrocyclization and subsequent air oxidation to furnish the pyridine (B92270) ring. organic-chemistry.orgnih.gov The mild, neutral conditions and tolerance for a wide array of functional groups, including halogens and esters, make this an attractive strategy for synthesizing complex pyridines. organic-chemistry.org

Another avenue for exploration is the development of novel multicomponent reactions. While classical methods like the Hantzsch synthesis are well-established for producing certain pyridine motifs, new four-component reactions are emerging that allow for the construction of the entire pyridine core around an aldehyde, even an enolizable one. These methods offer a high degree of flexibility in introducing various substituents.

Furthermore, the direct C-H functionalization of the pyridine ring presents a powerful and atom-economical approach to creating new derivatives. nih.gov Research into regioselective C-H activation, particularly at the C4 position of the pyridine nucleus, will be crucial for the late-stage functionalization of complex molecules. nih.gov The development of catalysts and reagents that can selectively activate specific C-H bonds on the pyridine ring, in the presence of other functional groups like chloro and methoxy (B1213986) substituents, will be a significant area of investigation.

| Starting Materials | Reaction Type | Key Features | Potential Application for this compound Synthesis |

| Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates | Cu-catalyzed cascade reaction | Mild, neutral conditions; high functional group tolerance | Modular synthesis of a variety of substituted pyridin-4-ols. |

| Aldehydes, active methylene (B1212753) compounds, ammonia (B1221849) source | Four-component reaction | Convergent synthesis; builds pyridine core in one step | Access to diverse substitution patterns on the pyridinol ring. |

| Pre-formed pyridines | C-H functionalization | Atom-economical; allows for late-stage modification | Direct introduction of new functional groups onto the this compound scaffold. |

In-depth Mechanistic Probes into Unexplored Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of substituted pyridin-4-ols is essential for optimizing existing methods and developing new transformations. The tautomeric nature of pyridin-4-ols, which can exist in equilibrium with their pyridone form, plays a crucial role in their reactivity and needs to be carefully considered in mechanistic studies. researchgate.net

The ambident nucleophilic character of pyridinols, capable of reacting at either the nitrogen or oxygen atom, presents both a challenge and an opportunity. researchgate.net Detailed mechanistic investigations, combining experimental kinetics with computational studies, are needed to elucidate the factors that control the regioselectivity of these reactions. For example, in reactions with perhalopyridines, pyridin-4-ol has been shown to react exclusively at the nitrogen atom, while pyridin-2-ol can react at both nitrogen and oxygen. researchgate.net Understanding the electronic and steric factors that dictate this selectivity will be key to controlling the outcome of reactions involving this compound.

Furthermore, the mechanism of novel synthetic reactions, such as the photoinduced asymmetric [4+2] cycloaddition of benzocyclobutenones with ketones, which proceeds via C-C single-bond activation, should be thoroughly investigated. acs.org Such studies, employing techniques like transient spectroscopy and DFT calculations, can provide valuable insights into the nature of the reactive intermediates and the factors controlling stereoselectivity. acs.org

| Reaction Type | Mechanistic Question | Investigative Techniques | Relevance to this compound |

| Nucleophilic substitution on pyridinols | Control of N- vs. O-alkylation/arylation | Kinetic studies, computational modeling (DFT) | Predicting and controlling the reactivity of the ambident nucleophile. |

| Halocyclization of alkenols | Role of pyridine ligands in stereocontrol | Kinetics, isotopic labeling, chiral HPLC | Designing chiral derivatives for asymmetric catalysis. |

| C-H amination of pyridines | Mechanism of regioselectivity (C4 vs. other positions) | In-situ reaction monitoring, intermediate trapping | Developing selective methods for introducing nitrogen-based functional groups. |

Rational Design and Synthesis of Highly Functionalized Derivatives

The principles of rational design can be powerfully applied to the synthesis of novel derivatives of this compound with tailored properties. By systematically modifying the substituents on the pyridine ring, it is possible to fine-tune the electronic, steric, and physicochemical properties of the molecule for specific applications.

In the realm of medicinal chemistry, for example, substituted pyridinones are recognized as privileged scaffolds due to their ability to act as hydrogen bond donors and acceptors. researchgate.net The rational design of imidazo[4,5-c]pyridin-4-one derivatives has led to the identification of potent dual antagonists for the angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. nih.gov Similarly, the design of amine-type cyclopentanepyridinone derivatives has yielded promising HIV-1 non-nucleoside reverse transcriptase inhibitors. acs.org These examples highlight the potential for designing derivatives of this compound as novel therapeutic agents.

The design of functional materials is another exciting avenue. Pyrene-pyridine integrated systems have been developed as efficient hole-transporting materials for organic light-emitting diodes (OLEDs). acs.org The rational functionalization of the pyridine core in these systems allows for the tuning of their electro-optical properties. acs.org By incorporating the 3-chloro-5-methoxy-pyridin-4-ol scaffold into larger conjugated systems, it may be possible to create new materials with unique photophysical properties.

| Design Strategy | Target Application | Key Molecular Features | Example of a Designed Derivative |

| Bioisosteric replacement | Medicinal Chemistry | Mimicking the shape and electronic properties of a known pharmacophore | Imidazo[4,5-c]pyridin-4-one derivatives as dual-acting receptor modulators. nih.gov |

| Introduction of hole-transporting moieties | Organic Electronics | Extended π-conjugation, suitable HOMO/LUMO levels | Pyrene-functionalized pyridines for OLEDs. acs.org |

| Incorporation of halogen bond donors | Crystal Engineering | Iodine or bromine atoms for directing supramolecular assembly | Iodinated 4,4'-bipyridines as fibrillogenesis inhibitors. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis and drug discovery. nih.govresearchgate.net These powerful computational tools can be leveraged to accelerate the design and synthesis of novel derivatives of this compound.

One key application of AI is in the prediction of reaction outcomes and the optimization of reaction conditions. researchgate.net ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given set of reactants and reagents, as well as to suggest optimal conditions for achieving high yields and selectivity. This can significantly reduce the amount of time and resources required for experimental optimization.

AI can also be used for de novo drug design, where algorithms generate novel molecular structures with desired biological activities. youtube.com By defining a set of desired properties, such as high binding affinity to a specific protein target and favorable pharmacokinetic properties, generative models can propose new candidate molecules based on the this compound scaffold. These in silico designed compounds can then be synthesized and tested experimentally.

| AI/ML Application | Description | Potential Impact on this compound Research |

| Reaction Prediction | ML models predict the outcome of chemical reactions. | Faster optimization of synthetic routes to new derivatives. |

| De Novo Design | Generative models propose new molecules with desired properties. | Accelerated discovery of novel drug candidates based on the pyridinol scaffold. |

| Retrosynthesis | Algorithms suggest synthetic pathways to a target molecule. | Efficient planning of the synthesis of complex functionalized derivatives. |

| Property Prediction | QSAR models predict biological activity and physicochemical properties. | Prioritization of synthetic targets with the highest potential for success. |

Exploration of Supramolecular Assembly and Self-Organizing Systems

The pyridine ring is a versatile building block for the construction of complex supramolecular architectures through non-covalent interactions such as hydrogen bonding, halogen bonding, and metal coordination. rsc.orgnih.gov The specific substitution pattern of this compound, with its hydrogen bond donor/acceptor sites and a halogen atom, makes it an excellent candidate for studies in supramolecular chemistry and the development of self-organizing systems.

Coordination-driven self-assembly, using metal ions to link pyridyl-containing ligands, can be used to construct a wide variety of discrete metallacycles and metallacages. nih.gov By functionalizing the this compound core with additional coordinating groups, it could be incorporated into such assemblies, potentially leading to new catalysts or sensors.

The presence of both a chloro and a methoxy group on the pyridine ring opens up possibilities for exploring the interplay of different non-covalent interactions in directing self-assembly. Halogen bonding, a directional interaction involving a halogen atom, can be used in conjunction with hydrogen bonding to create highly ordered crystalline materials with specific topologies. nih.gov The study of how these interactions work in concert to guide the self-organization of this compound and its derivatives could lead to the development of new functional materials with applications in areas such as gas storage and separation.

Furthermore, the concept of self-organizing systems, where simple components interact to form complex, ordered structures, is a rapidly developing field. nih.gov By understanding the fundamental principles that govern the self-assembly of molecules like this compound, it may be possible to design and create "smart" materials that can respond to external stimuli and perform specific functions.

| Supramolecular System | Driving Force(s) | Potential Application | Relevance to this compound |

| Metallacycles/Cages | Metal-ligand coordination | Catalysis, sensing, drug delivery | Incorporation of the pyridinol as a functionalized ligand. |

| Crystalline solids | Hydrogen bonding, halogen bonding | Crystal engineering, functional materials | Utilizing the chloro and hydroxyl groups to direct crystal packing. |

| Liquid crystals | Anisotropic molecular shape, intermolecular interactions | Display technologies, optical sensors | Designing derivatives with mesogenic properties. |

| Self-assembled monolayers | Surface adsorption, intermolecular forces | Surface modification, nanotechnology | Studying the organization of derivatives on surfaces. |

常见问题

Q. What are the recommended synthetic routes for preparing 3-Chloro-5-methoxypyridin-4-OL, and how can regioselectivity challenges be addressed?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, starting from 5-methoxypyridin-4-ol, chlorination at the 3-position can be achieved using POCl₃ or SOCl₂ under reflux . Regioselectivity challenges arise due to competing reactivity at adjacent positions. Controlled reaction conditions (e.g., low temperature, inert atmosphere) and directing groups (e.g., methoxy at C5) can favor substitution at C2. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR (confirming Cl and OCH₃ integration) are critical .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% threshold for research-grade material). Stability studies should include:

- Thermal stability : TGA/DSC to monitor decomposition above 150°C.

- Photostability : UV-Vis spectroscopy under accelerated light exposure (e.g., 5000 lux for 48 hrs).

- Hydrolytic stability : pH-dependent degradation profiling (e.g., pH 3–9 buffers at 25°C for 72 hrs).

Store the compound at 0–4°C in amber vials under argon to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of the hydroxyl group in this compound during functionalization?

- Methodological Answer : Conflicting data on hydroxyl reactivity (e.g., esterification vs. oxidation) may stem from solvent polarity or catalyst choice. For selective esterification:

- Use DCC/DMAP in anhydrous dichloromethane to acylate the hydroxyl group without affecting Cl or OCH₃.

- For oxidation to a ketone, employ Dess-Martin periodinane (mild, selective) instead of harsh CrO₃-based methods.

Validate outcomes via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry .

Q. How can computational modeling predict the compound’s interactions in medicinal chemistry applications (e.g., enzyme inhibition)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) can predict binding affinities. Key parameters:

- Hydrogen bonding : Hydroxyl and methoxy groups as donors/acceptors.

- Halogen bonding : Chlorine’s σ-hole interaction with catalytic residues.

Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What analytical techniques differentiate this compound from its structural analogs (e.g., 5-Chloro-2-methoxypyridin-3-ol)?

- Methodological Answer : Use tandem MS/MS (Q-TOF) to compare fragmentation patterns:

- This compound : Dominant fragment at m/z 128 (loss of Cl and OCH₃).

- 5-Chloro-2-methoxypyridin-3-ol : Fragment at m/z 142 (loss of Cl and hydroxyl).

<sup>15</sup>N NMR can also distinguish positional isomers based on nitrogen chemical shifts .

Data Analysis and Experimental Design

Q. How to design a study comparing the antifungal activity of this compound with its dechlorinated analog?

- Methodological Answer :

- Test compounds : Synthesize 5-methoxypyridin-4-ol (dechlorinated analog) as a control.

- Assay : Broth microdilution (CLSI M38-A2) against Candida albicans and Aspergillus fumigatus.

- Metrics : MIC₉₀ values, time-kill curves, and synergy testing with fluconazole.

- Statistical analysis : Two-way ANOVA to compare log-fold reductions.

Chlorine’s role in membrane penetration can be inferred from reduced activity in the analog .

Q. What methodologies identify degradation products of this compound under oxidative stress?

- Methodological Answer :

- Stress conditions : Expose to H₂O₂ (3% v/v) at 40°C for 24 hrs.

- Analysis : LC-MS (ESI+) in full-scan mode (m/z 50–500).

- Key degradants : Quinone (oxidation of hydroxyl) and demethylated product (loss of OCH₃).

Quantify using external calibration curves and assess toxicity via in silico tools (e.g., Toxtree) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。